3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone
Description
3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone is a benzophenone derivative featuring two distinct substituents: a 4-methylpiperazinomethyl group at the 3-position and a thiomethyl (-SCH₃) group at the 4'-position. This compound belongs to a class of structurally modified benzophenones designed to optimize physicochemical properties (e.g., solubility, bioavailability) and biological interactions.
Properties
IUPAC Name |
[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21-10-12-22(13-11-21)15-16-4-3-5-18(14-16)20(23)17-6-8-19(24-2)9-7-17/h3-9,14H,10-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCWFDOOMORMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643420 | |
| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-56-2 | |
| Record name | [3-[(4-Methyl-1-piperazinyl)methyl]phenyl][4-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzophenone derivatives and piperazine.
Reaction Steps:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalyst Recycling: To reduce costs and environmental impact.
Purification: Using techniques such as crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.
Substitution: The piperazinomethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting central nervous system disorders.
Medicine
Anticancer Research: Studied for its potential to inhibit certain cancer cell lines.
Antimicrobial Activity: Evaluated for its effectiveness against various bacterial and fungal strains.
Industry
Material Science: Used in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The piperazinomethyl group can enhance binding affinity to biological targets, while the thiomethyl group can modulate the compound’s electronic properties, influencing its reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features, molecular formulas, and properties of 3-(4-methylpiperazinomethyl)-4'-thiomethylbenzophenone with analogous benzophenones:
Functional Group Impact on Reactivity and Bioactivity
- Methylpiperazinomethyl Group: Enhances solubility in aqueous media due to tertiary amine protonation at physiological pH . Provides a handle for structural modifications (e.g., salt formation, coordination chemistry).
Thiomethyl (-SCH₃) Group :
Halogen Substituents (e.g., -Cl, -CF₃) :
Biological Activity
3-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone is a synthetic compound with potential biological activity. Its structure features a benzophenone core, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article aims to provide an in-depth analysis of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H22N2OS
- Molecular Weight : 342.45 g/mol
- IUPAC Name : 3-(4-Methylpiperazinomethyl)-4'-thiomethyl-1,1'-biphenyl-2,2'-dione
This compound is characterized by the presence of a thiomethyl group and a piperazine moiety, which contribute to its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. It is believed to modulate the activity of various enzymes and receptors involved in cell signaling pathways.
- Enzyme Inhibition : The compound may inhibit certain kinases, similar to other benzophenone derivatives, affecting pathways related to cell proliferation and survival.
- Receptor Interaction : It could bind to G-protein coupled receptors (GPCRs), influencing neurotransmitter release and cellular responses.
Biological Activity
Research into the biological activity of this compound has revealed several key effects:
- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Data Table: Biological Activities
| Activity Type | Target Cells/Organisms | Observed Effects | Reference |
|---|---|---|---|
| Anticancer | HeLa, MCF-7 | Induces apoptosis; inhibits proliferation | |
| Antimicrobial | Staphylococcus aureus | Inhibits growth | |
| Neuroprotective | Neuronal cells | Reduces oxidative stress |
Case Studies
-
Anticancer Study :
- A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The study attributed this effect to the induction of apoptosis through caspase activation.
-
Antimicrobial Efficacy :
- In vitro testing against Staphylococcus aureus demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
-
Neuroprotection Research :
- A recent investigation into the neuroprotective effects revealed that the compound reduced reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
